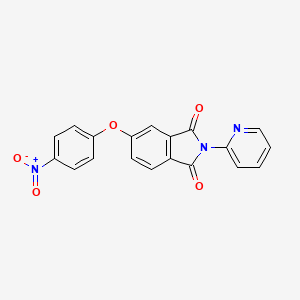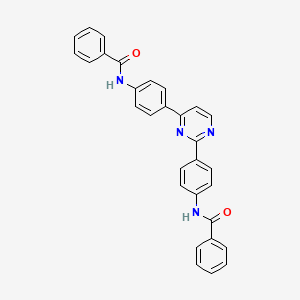
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as NPD, is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it a potential candidate for various applications, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione varies depending on its application. In the case of cancer treatment, this compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In the case of Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In the case of cancer treatment, this compound has been found to inhibit the growth of cancer cells and induce apoptosis without affecting normal cells. It also inhibits angiogenesis, which is essential for the growth and spread of cancer cells. In the case of Alzheimer's disease, this compound has been found to improve cognitive function by inhibiting the degradation of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research compound. It is easy to synthesize and purify, which makes it readily available for various research applications. It has also shown promising results in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. However, this compound also has limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione research. In the pharmaceutical industry, this compound can be further studied for its potential use as an anticancer agent and as a treatment for Alzheimer's disease. In the field of agrochemicals, this compound can be further studied for its potential use as a herbicide. In the field of materials science, this compound can be further studied for its potential use in organic electronics and other applications.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as an anticancer agent, a treatment for Alzheimer's disease, and a herbicide. This compound has several advantages as a research compound, including its easy synthesis and purification. However, it also has limitations, including its low solubility in water. There are several future directions for this compound research, including further studies in the pharmaceutical industry, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In the field of agrochemicals, this compound has shown potential as a herbicide. It has been found to inhibit the growth of weeds by interfering with their photosynthesis process. This compound has also been studied for its potential use as a material for organic electronics, as it has shown good electrical conductivity and stability.
Eigenschaften
IUPAC Name |
5-(4-nitrophenoxy)-2-pyridin-2-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5/c23-18-15-9-8-14(27-13-6-4-12(5-7-13)22(25)26)11-16(15)19(24)21(18)17-3-1-2-10-20-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHMHBKEBHXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfonyl}benzoic acid](/img/structure/B3459526.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3459530.png)
![4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B3459533.png)
![2-({[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B3459544.png)
![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3459546.png)
![10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3459556.png)
![N-(6,6-dimethyl-4-oxo-2-propyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl)-4-nitrobenzamide](/img/structure/B3459569.png)
![N-(2-methoxyphenyl)-2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3459581.png)
![N-(2-hydroxyphenyl)-2-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3459587.png)

![6-bromo-N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3459610.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3459613.png)
![ethyl 4-[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3459620.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3459626.png)
